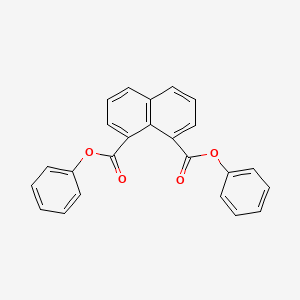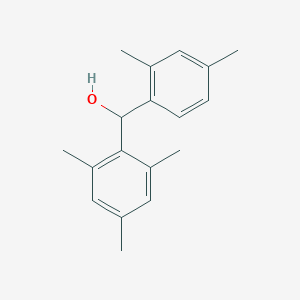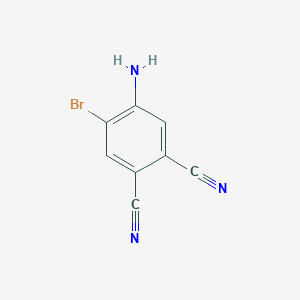
2-(Aminooxy)butanoic acid--hydrogen chloride (1/1)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Butanoic acid, 2-(aminooxy)-, hydrochloride (11): is a chemical compound with the molecular formula C4H10ClNO3. It is a derivative of butanoic acid, where an aminooxy group is attached to the second carbon atom, and it is combined with hydrochloride in a 1:1 ratio. This compound is known for its applications in various scientific fields, including chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of butanoic acid, 2-(aminooxy)-, hydrochloride (1:1) typically involves the reaction of butanoic acid with hydroxylamine hydrochloride under acidic conditions. The reaction proceeds through the formation of an intermediate oxime, which is then converted to the aminooxy derivative. The final product is obtained by treating the aminooxy derivative with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: Industrial production of butanoic acid, 2-(aminooxy)-, hydrochloride (1:1) follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The compound is then purified through crystallization or other separation techniques.
化学反応の分析
Types of Reactions: Butanoic acid, 2-(aminooxy)-, hydrochloride (1:1) undergoes various chemical reactions, including:
Oxidation: The aminooxy group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The aminooxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products:
Oxidation: Nitroso or nitro derivatives.
Reduction: Corresponding amine.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry: Butanoic acid, 2-(aminooxy)-, hydrochloride (1:1) is used as a reagent in organic synthesis, particularly in the formation of oxime derivatives and as a precursor for other aminooxy compounds.
Biology: In biological research, this compound is used to study enzyme mechanisms and as a probe for detecting reactive oxygen species.
Industry: In the industrial sector, butanoic acid, 2-(aminooxy)-, hydrochloride (1:1) is used in the synthesis of specialty chemicals and as an intermediate in the production of various fine chemicals.
作用機序
The mechanism of action of butanoic acid, 2-(aminooxy)-, hydrochloride (1:1) involves its interaction with specific molecular targets, such as enzymes. The aminooxy group can form covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme functions and developing enzyme inhibitors.
類似化合物との比較
Butanoic acid: A simple carboxylic acid with the formula C4H8O2.
Hydroxylamine hydrochloride: A compound with the formula NH2OH·HCl, used in the synthesis of oximes.
Aminooxyacetic acid: A compound with a similar aminooxy group but different structural features.
Uniqueness: Butanoic acid, 2-(aminooxy)-, hydrochloride (1:1) is unique due to the presence of both the aminooxy group and the hydrochloride salt, which imparts specific chemical properties and reactivity. This combination makes it a valuable reagent in organic synthesis and a useful tool in biochemical research.
特性
CAS番号 |
54716-30-2 |
|---|---|
分子式 |
C4H10ClNO3 |
分子量 |
155.58 g/mol |
IUPAC名 |
2-aminooxybutanoic acid;hydrochloride |
InChI |
InChI=1S/C4H9NO3.ClH/c1-2-3(8-5)4(6)7;/h3H,2,5H2,1H3,(H,6,7);1H |
InChIキー |
ONNXJNLCGRWYCR-UHFFFAOYSA-N |
正規SMILES |
CCC(C(=O)O)ON.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![5,6-dichloro-2-(3-(trifluoromethyl)phenyl)-1H-imidazo[4,5-b]pyrazine](/img/structure/B13996454.png)
![n-Benzyl-1-[(4-chlorophenyl)sulfanyl]-n-{[(4-chlorophenyl)sulfanyl]methyl}methanamine](/img/structure/B13996462.png)

![[5-(Hydroxymethyl)-2,4-dimethylpyridin-3-yl] acetate](/img/structure/B13996464.png)
![ethyl N-[6-amino-5-nitro-4-[(2-oxo-4-phenylbutyl)amino]pyridin-2-yl]carbamate](/img/structure/B13996465.png)






